synthesis and characterization of Terbutylazine-desethyl-2-hydroxy
synthesis and characterization of Terbutylazine-desethyl-2-hydroxy
An In-depth Technical Guide to the Synthesis and Characterization of Terbutylazine-desethyl-2-hydroxy
Prepared by: Gemini, Senior Application Scientist
Introduction
Terbutylazine-desethyl-2-hydroxy (DEHT) is a primary metabolite of the chlorotriazine herbicide terbutylazine.[1][2] As terbutylazine sees continued use in agriculture for the control of broadleaf and grass weeds, monitoring its environmental fate and the presence of its degradation products in soil, water, and food is of critical importance for regulatory compliance and environmental safety.[3][4] DEHT is formed through the hydrolysis of its chloro-precursor, Terbutylazine-desethyl, a process that can occur both biotically and abiotically in the environment.[2][5]
The availability of high-purity Terbutylazine-desethyl-2-hydroxy as a reference material is essential for the development and validation of analytical methods aimed at its quantification.[4] This guide provides a comprehensive, field-proven framework for the synthesis and rigorous characterization of DEHT, designed for researchers, analytical scientists, and professionals in drug and pesticide development. The methodologies described herein are grounded in established chemical principles and validated analytical techniques, ensuring a reliable and reproducible outcome.
Part 1: Synthesis of Terbutylazine-desethyl-2-hydroxy
Synthesis Principle and Rationale
The most direct and efficient laboratory synthesis of Terbutylazine-desethyl-2-hydroxy involves mimicking its natural formation pathway: the hydrolysis of its chlorinated precursor, N²-(tert-butyl)-6-chloro-1,3,5-triazine-2,4-diamine (Terbutylazine-desethyl).[2] The core of this transformation is a nucleophilic aromatic substitution reaction on the electron-deficient triazine ring. The chlorine atom is a good leaving group, and its displacement by a hydroxyl group is readily achieved.
The reaction is typically catalyzed by acid. The acidic conditions serve to protonate one of the ring nitrogens, which further increases the electrophilicity of the carbon atom bonded to the chlorine, thereby accelerating the rate of nucleophilic attack by water.[5][6] This approach is favored for its simplicity, high potential yield, and the relative ease of purification of the resulting hydroxy-triazine, which often exhibits lower solubility in organic solvents compared to its chloro-analog.
Synthesis Workflow
Caption: Overall workflow for the synthesis of Terbutylazine-desethyl-2-hydroxy.
Detailed Experimental Protocol: Acid-Catalyzed Hydrolysis
Objective: To convert Terbutylazine-desethyl into Terbutylazine-desethyl-2-hydroxy with high purity and yield.
Materials:
-
N²-(tert-butyl)-6-chloro-1,3,5-triazine-2,4-diamine (Terbutylazine-desethyl, >98% purity)
-
1,4-Dioxane, reagent grade
-
Concentrated Hydrochloric Acid (HCl, 37%)
-
Sodium Bicarbonate (NaHCO₃) solution, saturated
-
Ethanol, absolute
-
Deionized Water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
pH meter or pH paper
-
Büchner funnel and filter paper
Procedure:
-
Reactant Setup: In a 250 mL round-bottom flask, suspend 2.0 g (9.9 mmol) of Terbutylazine-desethyl in a mixture of 80 mL of 1,4-dioxane and 20 mL of deionized water.
-
Acidification: While stirring, slowly add 5.0 mL of concentrated hydrochloric acid to the suspension. The mixture may become more homogeneous as the triazine salt forms.
-
Reaction: Attach the reflux condenser and heat the mixture to reflux (approximately 90-95°C) using the heating mantle. Maintain a gentle reflux with continuous stirring for 12-18 hours.
-
Causality Insight: Refluxing provides the necessary thermal energy to overcome the activation energy of the substitution reaction. The dioxane/water solvent system ensures solubility for both the organic precursor and the inorganic acid.
-
-
Monitoring: The reaction progress can be monitored by taking small aliquots, neutralizing them, and analyzing by Thin Layer Chromatography (TLC) or HPLC to observe the disappearance of the starting material.
-
Cooling and Neutralization: After the reaction is complete, cool the flask to room temperature, then further cool in an ice bath. Slowly add saturated sodium bicarbonate solution with vigorous stirring until the pH of the solution is neutral (pH ~7.0). A white precipitate of the product will form.
-
Crude Product Isolation: Collect the white solid by vacuum filtration using a Büchner funnel. Wash the precipitate thoroughly with copious deionized water to remove inorganic salts, followed by a small amount of cold ethanol.
-
Purification (Recrystallization): Transfer the crude solid to a beaker and dissolve it in a minimum amount of hot ethanol. Once dissolved, add hot deionized water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4°C) for several hours to complete crystallization.
-
Final Isolation and Drying: Collect the purified white crystals by vacuum filtration, wash with a small volume of cold 50:50 ethanol/water, and dry under vacuum at 50°C to a constant weight. The expected yield is typically >80%.
Part 2: Comprehensive Characterization
Rigorous characterization is a self-validating process where orthogonal analytical techniques are used to confirm the identity, structure, and purity of the synthesized compound.
Characterization Workflow
Caption: Sequential workflow for the analytical characterization of the final product.
Method 1: High-Performance Liquid Chromatography (HPLC)
Principle: Reversed-phase HPLC with Diode-Array Detection (DAD) is employed to determine the purity of the synthesized compound. The method separates the target analyte from any unreacted starting material and potential byproducts based on polarity. Purity is calculated from the relative peak area at a wavelength where the analyte absorbs strongly.
Detailed Protocol:
-
Standard & Sample Preparation: Prepare a stock solution of the synthesized product in acetonitrile or methanol at 1 mg/mL. Create a working solution of 10 µg/mL by diluting the stock with the initial mobile phase composition.
-
Chromatographic Conditions: A validated method for terbutylazine and its metabolites is adapted for this purpose.[7][8]
| Parameter | Value |
| Column | C8 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.01 M Ammonium Acetate, pH 5 (adjusted with acetic acid) |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient | 10% B to 100% B over 10 minutes, hold for 2 min, re-equilibrate |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | DAD, 220 nm |
-
Data Analysis: Integrate the peak corresponding to Terbutylazine-desethyl-2-hydroxy. Purity is expressed as the percentage of the main peak area relative to the total area of all peaks in the chromatogram. The expected result is a single major peak with a purity value >99%.
Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Principle: LC-MS/MS provides unequivocal confirmation of the compound's identity by measuring its exact mass and observing characteristic fragment ions. The synthesized material is ionized (typically via Electrospray Ionization, ESI), and the protonated molecular ion ([M+H]⁺) is selected and fragmented to produce a unique mass spectrum.[9]
Detailed Protocol:
-
LC Conditions: Use the same or a similar UPLC/HPLC method as described above to ensure chromatographic separation prior to mass analysis.
-
MS/MS Parameters:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (Q1) | m/z 184.12 (Calculated for [C₇H₁₃N₅O + H]⁺) |
| Collision Gas | Argon |
| Collision Energy (CE) | Optimized for fragmentation (e.g., 15-30 eV) |
| Product Ions (Q3) | Monitor for characteristic fragments (e.g., m/z 128, 113, 86) |
-
Data Interpretation: The presence of the correct precursor ion (m/z 184.12 ± 5 ppm) confirms the molecular weight. The fragmentation pattern, resulting from the loss of the tert-butyl group or other cleavages of the triazine ring, provides definitive structural evidence.
Summary of Key Compound Properties & Characterization Data
The following table summarizes the essential identifiers and expected analytical results for Terbutylazine-desethyl-2-hydroxy.
| Property | Value | Source(s) |
| Chemical Name | 4-Amino-6-(tert-butylamino)-1,3,5-triazin-2-ol | [1][10] |
| CAS Number | 66753-06-8 | [10][11] |
| Molecular Formula | C₇H₁₃N₅O | [1][10] |
| Molecular Weight | 183.21 g/mol | [1][10] |
| Monoisotopic Mass | 183.1120 Da | [10] |
| HPLC Purity | >99% (by area at 220 nm) | N/A (Expected) |
| [M+H]⁺ (Precursor Ion) | m/z 184.12 | N/A (Calculated) |
| Key MS/MS Fragments | m/z 128 (loss of C₄H₈), m/z 113 (loss of C₄H₉N), m/z 86 (triazine core fragments) | N/A (Predicted) |
Method 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: ¹H and ¹³C NMR spectroscopy provide the most definitive structural elucidation. The chemical shifts, coupling patterns, and integrations of the signals in the spectra map directly to the molecular structure of the compound.
Protocol:
-
Sample Preparation: Dissolve ~10 mg of the synthesized material in 0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or Methanol-d₄.
-
Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher NMR spectrometer.
-
Expected Spectral Data (in DMSO-d₆):
| Assignment | ¹H Predicted δ (ppm) | ¹³C Predicted δ (ppm) |
| -C(C H₃)₃ | ~1.35 (s, 9H) | ~28.5 (3C) |
| -C (CH₃)₃ | - | ~50.0 |
| -NH₂ | ~6.5 (br s, 2H) | - |
| -NH-tert-butyl | ~7.0 (br s, 1H) | - |
| Triazine Ring Carbons | - | ~158, ~165, ~167 |
| Triazine Ring -OH | ~10.5 (br s, 1H) | - |
Note: s = singlet, br s = broad singlet. Chemical shifts are estimates and may vary based on solvent and concentration.
Method 4: Infrared (IR) Spectroscopy
Principle: IR spectroscopy is used to confirm the presence of key functional groups. The successful conversion of the chloro-precursor to the hydroxy product will be evidenced by the appearance of a strong O-H stretching band and the absence of a C-Cl stretch.
Protocol:
-
Sample Preparation: Acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Expected Characteristic Absorptions:
| Wavenumber (cm⁻¹) | Assignment |
| 3400 - 3200 | O-H and N-H stretching |
| 2960 - 2870 | C-H stretching (tert-butyl) |
| ~1650 | C=O / C=N stretching |
| 1600 - 1400 | Triazine ring vibrations |
Conclusion
This guide outlines a robust and reliable pathway for the synthesis and comprehensive characterization of Terbutylazine-desethyl-2-hydroxy. The acid-catalyzed hydrolysis of the corresponding chloro-precursor provides an efficient synthetic route. The subsequent characterization, employing a suite of orthogonal analytical techniques including HPLC, LC-MS/MS, NMR, and IR, serves as a self-validating system to definitively confirm the structure, identity, and purity of the final product. By following these detailed protocols, research and analytical laboratories can confidently produce and verify high-purity Terbutylazine-desethyl-2-hydroxy, enabling more accurate and reliable monitoring of terbutylazine and its metabolites in environmental and food matrices.
References
-
ResearchGate. (n.d.). Determination of herbicide terbuthylazine and its major hydroxy and dealkylated metabolites in constructed wetland sediments using solid phase extraction and high performance liquid chromatography-diode array detection. Available at: [Link]
-
Papadopoulos, N. G., et al. (2012). Determination of herbicide terbuthylazine and its major hydroxy and dealkylated metabolites in constructed wetland sediments using solid phase extraction and high performance liquid chromatography-diode array detection. International Journal of Environmental Analytical Chemistry, 92(12), 1428-1440. Available at: [Link]
-
Papadopoulos, N., et al. (2007). Simultaneous Determination of Terbuthylazine and Its Major Hydroxy and Dealkylated Metabolites in Wetland Water Samples Using Solid-Phase Extraction and High-Performance Liquid Chromatography with Diode-Array Detection. Journal of Agricultural and Food Chemistry, 55(18), 7270-7277. Available at: [Link]
-
Papadopoulos, N., et al. (2007). Simultaneous determination of terbuthylazine and its major hydroxy and dealkylated metabolites in wetland water samples using solid-phase extraction and high-performance liquid chromatography with diode-array detection. PubMed. Available at: [Link]
-
PubChem. (n.d.). 4-Amino-6-(tert-butylamino)-1,3,5-triazin-2-ol. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. (n.d.). Terbutylazine-2-hydroxy. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. (n.d.). Terbuthylazine. National Center for Biotechnology Information. Available at: [Link]
-
HPC Standards. (n.d.). Terbuthylazine-desethyl-2-hydroxy: High-Purity Reference Materials. Available at: [Link]
-
Gikas, E., et al. (2012). Use of liquid chromatography/electrospray ionization tandem mass spectrometry to study the degradation pathways of terbuthylazine (TER) by Typha latifolia in constructed wetlands: identification of a new TER metabolite. Rapid Communications in Mass Spectrometry, 26(2), 181-188. Available at: [Link]
-
PubChem. (n.d.). Desethylterbuthylazine. National Center for Biotechnology Information. Available at: [Link]
-
mzCloud. (2014). Terbuthylazine desethyl 2 hydroxy. Available at: [Link]
-
Pharmaffiliates. (n.d.). ANALYTICAL INFORMATION - Terbutylazine-desethyl-2-hydroxy. Available at: [Link]
-
Geigy Agricultural Chemical. (n.d.). TRIAZINES. Available at: [Link]
Sources
- 1. 4-Amino-6-(tert-butylamino)-1,3,5-triazin-2-ol | C7H13N5O | CID 135612794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Desethylterbuthylazine | C7H12ClN5 | CID 108201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. hpc-standards.com [hpc-standards.com]
- 5. Terbuthylazine | C9H16ClN5 | CID 22206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. my.ucanr.edu [my.ucanr.edu]
- 7. tandfonline.com [tandfonline.com]
- 8. Simultaneous determination of terbuthylazine and its major hydroxy and dealkylated metabolites in wetland water samples using solid-phase extraction and high-performance liquid chromatography with diode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Use of liquid chromatography/electrospray ionization tandem mass spectrometry to study the degradation pathways of terbuthylazine (TER) by Typha latifolia in constructed wetlands: identification of a new TER metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Terbuthylazine-desethyl-2-hydroxy | LGC Standards [lgcstandards.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
